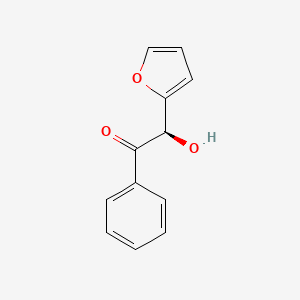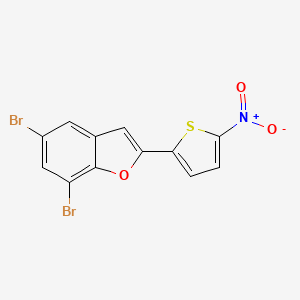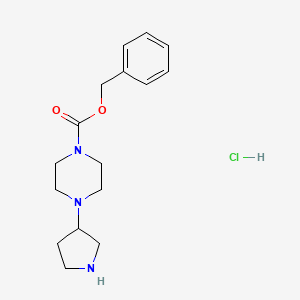
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine moiety and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. The benzyl ester group is introduced through esterification reactions. Common reagents used in these reactions include benzyl chloride and various catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the piperazine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
科学的研究の応用
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating the interactions between small molecules and biological targets, aiding in the discovery of new drugs.
Medicine: Its potential therapeutic properties are explored in preclinical studies, focusing on its efficacy and safety as a drug candidate.
作用機序
The mechanism of action of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine rings play crucial roles in binding to these targets, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Benzylpiperazine: Known for its stimulant properties, it shares the piperazine core but lacks the pyrrolidine moiety.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines exhibit different biological activities due to variations in their ring structures.
N-Benzylpiperazine derivatives: These compounds have similar structural features but differ in their functional groups, leading to distinct pharmacological profiles
Uniqueness: Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is unique due to the combination of the piperazine and pyrrolidine rings, which confer specific binding properties and biological activities. The presence of the benzyl ester group further distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties .
特性
分子式 |
C16H24ClN3O2 |
|---|---|
分子量 |
325.83 g/mol |
IUPAC名 |
benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;/h1-5,15,17H,6-13H2;1H |
InChIキー |
HNRVJJJSSZXVOY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


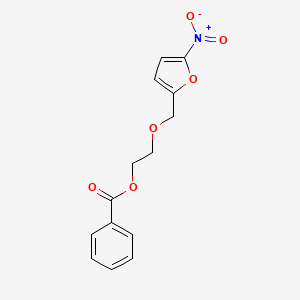
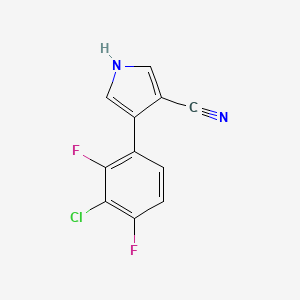

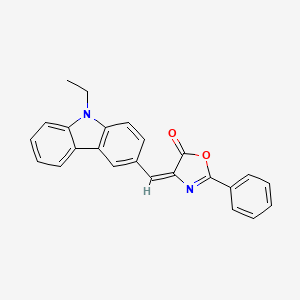
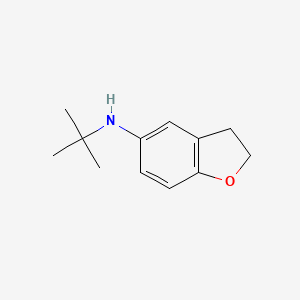
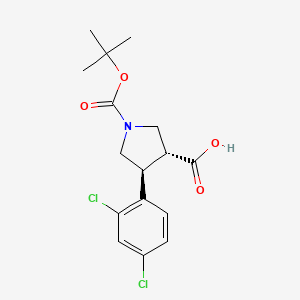
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
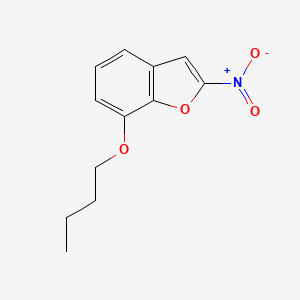
![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
